Benzyl oct-7-enoate

Description

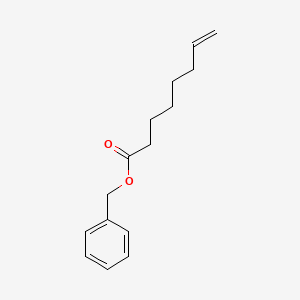

Benzyl oct-7-enoate is an unsaturated ester derived from benzyl alcohol and oct-7-enoic acid. Structurally, it consists of a benzyl group (C₆H₅CH₂–) esterified with an eight-carbon aliphatic chain featuring a double bond at the seventh position.

Properties

IUPAC Name |

benzyl oct-7-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKUDZPVWSIOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl oct-7-enoate can be synthesized through acyclic diene metathesis (ADMET) polymerization. This method involves the use of symmetrical α,ω-diene monomers, which react in a step-growth fashion to create the desired compound. The reaction typically requires the use of high vacuum or inert gas purge to remove the volatile ethylene byproduct and drive the reaction forward .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using commercially available solvents such as propylene carbonate, diethyl phthalate, and dioctyl phthalate. These solvents help increase the molecular weights of the synthesized polyethylene and reduce polymerization times .

Chemical Reactions Analysis

Types of Reactions: Benzyl oct-7-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl oct-7-enoate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of polymers with precise placement of functional groups through ADMET polymerization.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of benzyl oct-7-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable intermediates during chemical reactions, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl oct-7-enoate belongs to the broader class of benzoate esters, which vary in their alkyl/alkenyl chains and substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Benzoate Esters

Physical and Chemical Properties

- Benzyl benzoate : Oily liquid with faint aroma; boiling point ~323°C .

- Methyl benzoate : Lower viscosity and boiling point (~199°C) compared to benzyl derivatives .

- This compound: Predicted to have moderate viscosity and a higher boiling point than methyl/isopropyl analogues due to its longer unsaturated chain. The double bond at C7 may enhance reactivity in oxidation or hydrogenation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.